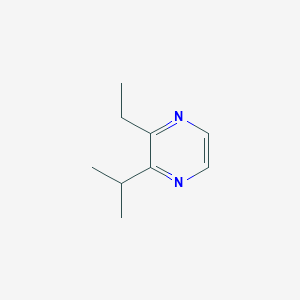
2-Ethyl-3-isopropylpyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-3-isopropylpyrazine is a nitrogen-containing heterocyclic compound belonging to the pyrazine family Pyrazines are known for their diverse biological activities and are widely used in various fields, including pharmaceuticals, food industries, and perfumeries
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-3-isopropylpyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyridine with ethyl acrylate in the presence of a catalyst such as trifluoromethanesulfonic acid. The reaction is carried out under nitrogen protection and involves heating the mixture to temperatures between 120-160°C for 16-20 hours .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, often involving additional purification steps such as recrystallization and distillation to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-3-isopropylpyrazine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the nitrogen atoms in the pyrazine ring, which can act as nucleophilic or electrophilic sites.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound, leading to the formation of corresponding pyrazine oxides.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can reduce the compound to form various reduced derivatives.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms adjacent to the nitrogen atoms. Common reagents include halogens, acids, and alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while reduction can produce reduced pyrazine derivatives.
Scientific Research Applications
2-Ethyl-3-isopropylpyrazine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in studying reaction mechanisms and kinetics.
Medicine: Research has shown potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.
Industry: In the food industry, this compound is used as a flavoring agent due to its nutty aroma.
Mechanism of Action
The mechanism of action of 2-Ethyl-3-isopropylpyrazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with target molecules, leading to its biological effects .
Comparison with Similar Compounds
2-Methoxy-3-isopropylpyrazine: Known for its use in flavoring and fragrance industries.
2-Ethoxy-3-isopropylpyrazine: Another pyrazine derivative with similar applications in food and perfumery.
Uniqueness: 2-Ethyl-3-isopropylpyrazine stands out due to its specific substituents, which confer unique chemical properties and biological activities. Its distinct aroma and potential therapeutic applications make it a valuable compound in various fields.
Properties
Molecular Formula |
C9H14N2 |
|---|---|
Molecular Weight |
150.22 g/mol |
IUPAC Name |
2-ethyl-3-propan-2-ylpyrazine |
InChI |
InChI=1S/C9H14N2/c1-4-8-9(7(2)3)11-6-5-10-8/h5-7H,4H2,1-3H3 |
InChI Key |
QMGYYHNICVGNLX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=CN=C1C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Imidazo[4,5-b]pyrazin-2-amine hydrochloride](/img/structure/B13094611.png)

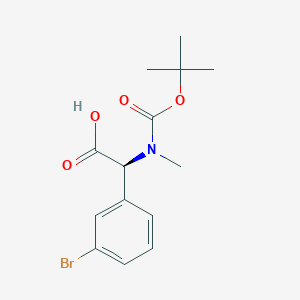
![3-(3-Bromophenyl)-5-chloropyrazolo[1,5-a]pyrimidine](/img/structure/B13094624.png)
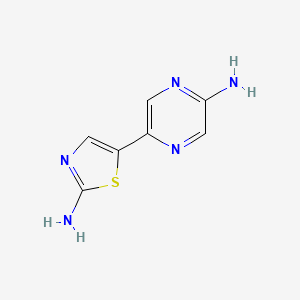

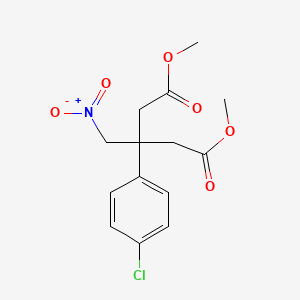

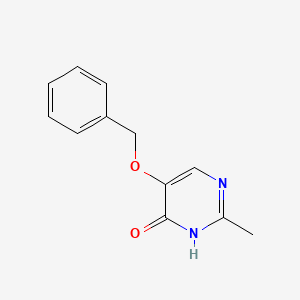
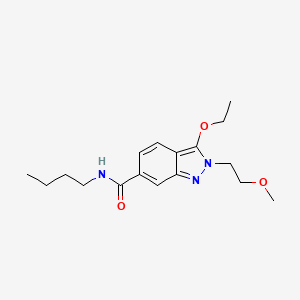

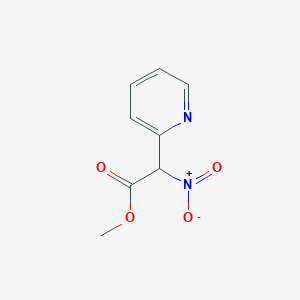
![(5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanol](/img/structure/B13094706.png)
![2H-Pyrido[1,2-a]pyrimidin-2-one, 4-(methylphenylamino)-](/img/structure/B13094712.png)
